molecular formula C11H9NO2S B1444599 1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid CAS No. 869973-63-7

1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid

Cat. No.: B1444599
CAS No.: 869973-63-7
M. Wt: 219.26 g/mol
InChI Key: QUWHGOUREPPWBB-UHFFFAOYSA-N
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Description

1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C11H9NO2S and its molecular weight is 219.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Research has demonstrated that derivatives of benzo[d]thiazol, such as those synthesized with various reagents, exhibit promising anticancer activity against different cancerous cell lines (Nofal et al., 2014). This finding highlights the potential of benzo[d]thiazol derivatives in the development of new anticancer agents.

Antibacterial and Antifungal Activities

Studies have shown that novel compounds derived from benzo[d]thiazol possess significant antibacterial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. These compounds have also displayed notable antifungal activities against different fungal strains (Patel & Patel, 2015).

Biological Imaging Applications

Derivatives of benzo[d]thiazol, particularly (E)-2-(Benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles, have been used as sensors for the quantification of cysteine in biological samples. These compounds have been successfully applied for fluorescence imaging in cellular studies, highlighting their utility in biological imaging and diagnostics (De la Torre et al., 2014).

Corrosion Inhibition

Certain benzo[d]thiazol derivatives have been investigated for their efficacy as corrosion inhibitors for metals in acidic environments. This application is particularly relevant in industries where metal corrosion is a significant issue, such as in oil wells (Yadav et al., 2015).

Plant Growth Modulation

Some 1,2-benzisothiazole derivatives have shown auxin-like activity, influencing plant growth and development. This suggests potential applications in agriculture, particularly in plant growth regulation (Branca et al., 1975).

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-10(14)11(5-6-11)9-12-7-3-1-2-4-8(7)15-9/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWHGOUREPPWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC3=CC=CC=C3S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid
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1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid
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1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid
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1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid
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1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid
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1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

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